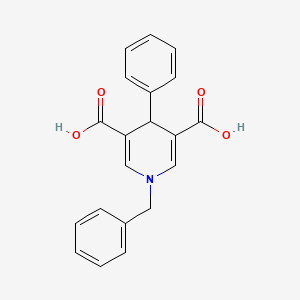
5-(6-Chloro-3-pyridyl)-3-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Chloro-3-pyridyl)-3-methylisoxazole: is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Chloro-3-pyridyl)-3-methylisoxazole typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with appropriate reagents to form the isoxazole ring. One common method includes the cyclization of 6-chloro-3-pyridinecarboxylic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring.
Reduction: Reduction reactions can occur at the pyridyl ring, especially at the chlorine-substituted position.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atom on the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the pyridyl ring can lead to the formation of dihydropyridine derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(6-Chloro-3-pyridyl)-3-methylisoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its ability to interact with biological systems makes it effective in controlling pests and weeds .
Wirkmechanismus
The mechanism of action of 5-(6-Chloro-3-pyridyl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes in target organisms .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3-pyridinecarbonitrile: This compound shares the 6-chloro-3-pyridyl group but lacks the isoxazole ring.
6-Chloropyridine-3-methanol: Similar in structure but contains a hydroxymethyl group instead of the isoxazole ring.
Imidacloprid: A neonicotinoid insecticide that also contains the 6-chloro-3-pyridyl group but has a different overall structure.
Uniqueness: 5-(6-Chloro-3-pyridyl)-3-methylisoxazole is unique due to the presence of both the isoxazole ring and the 6-chloro-3-pyridyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C9H7ClN2O |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
5-(6-chloropyridin-3-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H7ClN2O/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3 |
InChI-Schlüssel |
IKMGNVFDCBTHEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)



![2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334654.png)
![2-[2-(N-Methylsulfamoyl)phenyl]acetic Acid](/img/structure/B15334665.png)
![8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15334675.png)
![[(1R,2R,3S,4S)-2-[(tert-Butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxybenzyl)oxy]cyclopentyl]methanol](/img/structure/B15334678.png)

